1-Cycloheptyl-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-cycloheptyl-3-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5OS2/c24-17(20-13-6-3-1-2-4-7-13)19-10-9-14-12-26-18-21-16(22-23(14)18)15-8-5-11-25-15/h5,8,11-13H,1-4,6-7,9-10H2,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZFNGVPGKPAFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cycloheptyl-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include hydrazine derivatives, thiourea, and various alkylating agents .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-Cycloheptyl-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under mild conditions to modify the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and thiazole rings
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are used for substitution reactions
Major Products: The major products formed from these reactions include various substituted thiophene and thiazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Structural Characteristics
The compound features multiple heterocyclic moieties, including thiophene and thiazole rings, which are known for their diverse pharmacological properties. These structural components contribute to its potential therapeutic applications, particularly as anti-inflammatory and antimicrobial agents .
Antimicrobial Activity
Research indicates that derivatives of thiourea compounds, including those similar to 1-Cycloheptyl-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea, exhibit significant antibacterial properties. For instance:
- Case Study : A study demonstrated that certain thiourea derivatives showed effective antibacterial activity against pathogens like E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) for these compounds ranged from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .
Anti-inflammatory Properties
The incorporation of the thiazole moiety has been linked to anti-inflammatory effects. Compounds with similar structures have shown promise in reducing inflammation markers in vitro and in vivo.
Synthetic Pathways
The synthesis of this compound typically involves the reaction of thiourea derivatives with isocyanates under controlled conditions. A common method includes:
- Condensation Reaction : The starting materials undergo condensation with acid chlorides or isocyanates in an anhydrous solvent.
- Purification : The resulting products are purified through recrystallization techniques.
This synthetic approach allows for the modification of the compound's structure to enhance its biological activity .
Mechanism of Action
The mechanism of action of 1-Cycloheptyl-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Structural Analogues and Bioisosteric Relationships
Thiazolo[3,2-b][1,2,4]triazole derivatives are often compared with imidazo[2,1-b][1,3,4]thiadiazoles due to their bioisosteric relationship. Both scaffolds share heterocyclic aromaticity but differ in ring composition:
- Thiazolo[3,2-b][1,2,4]triazoles (e.g., the target compound) incorporate sulfur and nitrogen atoms, enhancing electron-deficient character and metabolic stability.
- Imidazo[2,1-b][1,3,4]thiadiazoles replace the triazole ring with a thiadiazole, altering hydrogen-bonding capacity and solubility .
The target compound’s cycloheptyl-urea substituent distinguishes it from common aryl or alkyl derivatives (e.g., phenyl or fluorophenyl groups in and ). The bulky cycloheptyl group may improve lipophilicity and membrane permeability compared to smaller substituents .
Pharmacological Activity
Anticonvulsant Activity
- 6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) : Exhibited selective activity against maximal electroshock (MES)-induced seizures (ED₅₀ = 38 mg/kg), attributed to the electron-withdrawing fluorine atom enhancing receptor binding .
- 6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) : Active in both MES and pentylenetetrazole (PTZ) models, suggesting dual mechanisms of action .
The target compound’s thiophene substituent may modulate activity similarly to fluorophenyl groups, but its urea linker could introduce additional hydrogen-bonding interactions with biological targets.
Anti-Inflammatory Potential
Thiazolo[3,2-b][1,2,4]triazoles with aryl substituents (e.g., 2-(4-chlorophenyl)-6-phenyl derivatives) have shown anti-inflammatory activity in preclinical models. The chlorine atom in 5b () enhances potency by increasing electrophilicity and binding affinity .
Key Data Table
Analytical Challenges
Structural misassignments in similar compounds have been reported due to overlapping NMR signals (e.g., NH protons in triazole vs. amide groups). For instance, singlet signals at δ = 13.80–14.30 ppm were initially misattributed to amide NH but later corrected to triazole NH . This highlights the importance of complementary techniques (e.g., X-ray crystallography) for unambiguous characterization.
Biological Activity
1-Cycloheptyl-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea (CAS Number: 1396766-38-3) is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. This article synthesizes current research findings on the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 389.5 g/mol. Its complex structure includes a cycloheptyl group and a thiazolo-triazole moiety which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 389.5 g/mol |
| CAS Number | 1396766-38-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Target Enzymes : The compound is believed to inhibit enzymes involved in critical biochemical pathways. For instance, thiazole derivatives often target fatty acid biosynthesis pathways in bacteria by inhibiting the enzyme FabI.
- Receptor Binding : The unique structure allows for potential binding with various receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that compounds within the thiazolo[3,2-b][1,2,4]triazole class exhibit a broad spectrum of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazoles possess significant antimicrobial properties. For example:
- Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as low as 16 µg/mL against Staphylococcus aureus and 32 µg/mL against Candida albicans .
Anticancer Activity
Thiazole and triazole derivatives have been investigated for their anticancer potential. They may induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at the G0/G1 phase in cancer cells.
Anti-inflammatory Effects
Thiazolo derivatives have been noted for their anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Research indicates that these compounds can reduce the levels of pro-inflammatory cytokines in vitro.
Case Studies and Research Findings
- A study focused on the synthesis and evaluation of thiazolo-triazole derivatives highlighted their promising antimicrobial activity against various bacterial strains .
- Another investigation into structure–activity relationships (SARs) revealed that specific substitutions on the triazole ring significantly enhance biological activity .
- In vivo studies demonstrated that certain derivatives exhibited potent anticancer effects in animal models, leading to reduced tumor growth rates compared to controls .
Q & A
Q. Optimization Table :
| Parameter | Recommended Condition | Source |
|---|---|---|
| Solvent | Dichloromethane/Toluene | |
| Temperature | Reflux (80–110°C) | |
| Catalyst | Triethylamine or POCl₃ | |
| Purification | Recrystallization (ethanol-DMF) |
Basic: What analytical techniques are critical for confirming its structural integrity and purity?
Answer:
A multi-technique approach is essential:
- Spectroscopy :
- Chromatography :
- Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) analysis to validate stoichiometry (e.g., <0.3% deviation from theoretical values) .
Advanced: How can crystallographic data resolve structural ambiguities in the thiazolo-triazole core?
Answer:
X-ray diffraction (XRD) provides atomic-level insights:
- Planarity Analysis : The thiazolo[3,2-b][1,2,4]triazole ring system is typically planar (max deviation <0.015 Å), confirmed by dihedral angles between fused rings (e.g., 74.34° between triazole and benzene in analogous compounds) .
- Intermolecular Interactions : Weak C–H⋯π and hydrogen bonds stabilize crystal packing, influencing solubility and stability .
- Validation : Compare experimental bond lengths/angles with computational models (e.g., DFT) to identify electronic effects from the thiophene substituent .
Advanced: How should researchers address contradictory biological activity data in related urea derivatives?
Answer:
Contradictions often arise from:
- Structural Variability : Minor substituent changes (e.g., thiophene vs. phenyl groups) alter binding affinities. Use structure-activity relationship (SAR) studies with standardized assays (e.g., enzyme inhibition at fixed IC₅₀ protocols) .
- Experimental Design :
Basic: What solubility and formulation challenges are associated with this compound?
Answer:
- Solubility Profile :
- Formulation Strategies : Use co-solvents (e.g., Cremophor EL) or nanoemulsion techniques for in vivo studies .
Advanced: How does the electronic nature of the thiophene-thiazolo-triazole system influence its reactivity?
Answer:
- Electron-Deficient Core : The thiazolo-triazole moiety’s electron-withdrawing nature directs electrophilic substitution to the thiophene ring.
- Substitution Patterns :
Advanced: What strategies mitigate regioselectivity issues during thiazolo-triazole ring formation?
Answer:
Regioselectivity challenges arise from competing cyclization pathways. Mitigation includes:
- Template-Directed Synthesis : Use pre-functionalized triazole precursors to enforce desired ring closure .
- Catalytic Control : Lewis acids (e.g., ZnCl₂) favor specific transition states, as shown in POCl₃-mediated condensations .
- Kinetic vs. Thermodynamic : Optimize reaction time and temperature (e.g., shorter reflux for kinetic control) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
